molecular formula C26H33NO6 B193137 cis Lacidipine CAS No. 103890-79-5

cis Lacidipine

Cat. No. B193137
CAS RN: 103890-79-5
M. Wt: 455.5 g/mol
InChI Key: GKQPCPXONLDCMU-PFONDFGASA-N
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Description

Cis Lacidipine is a cardiac drug . It is a lipophilic dihydropyridine calcium antagonist with an intrinsically slow onset of activity . It is used to treat hypertension . Its molecular formula is C26H33NO6 and its molecular weight is 455.54 .


Molecular Structure Analysis

Cis Lacidipine has a complex molecular structure. It contains a total of 67 bonds, including 34 non-H bonds, 12 multiple bonds, 11 rotatable bonds, 6 double bonds, 6 aromatic bonds, 2 six-membered rings, 3 esters (aliphatic), and 1 secondary amine (aliphatic) . It is a highly lipophilic molecule that interacts with biological membranes .


Chemical Reactions Analysis

The most frequently reported adverse reactions of Lacidipine include headache, flushing, ankle oedema, dizziness, and palpitations, which are typical of dihydropyridine calcium channel blockers as a class .


Physical And Chemical Properties Analysis

Cis Lacidipine is a neat product . It is a highly lipophilic molecule that interacts with the biological membranes . Through radiotracer analysis, it was determined that Lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout .

Scientific Research Applications

Dose Linearity of Lacidipine Pharmacokinetics After Single and Repeated… Degradation Studies of Lacidipine: Identification, Isolation and… Characterization and in vivo evaluation of lacidipine inclusion… Effects of a Calcium Antagonist, Lacidipine, on Experimental Focal…

Mechanism of Action

Target of Action

Lacidipine is a lipophilic dihydropyridine calcium antagonist . Its primary targets are the voltage-dependent L-type calcium channels . These channels are crucial in regulating the influx of calcium ions, which serve as intracellular messengers or activators in excitable cells, including vascular smooth muscles .

Mode of Action

Lacidipine acts by blocking the voltage-dependent L-type calcium channels , thereby preventing the transmembrane calcium influx . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .

Biochemical Pathways

Lacidipine’s action affects the CXCR7/P38/C/EBP-β signaling pathway . By blocking the calcium channels, it influences this pathway, leading to various downstream effects. These effects include the amelioration of endothelial senescence and inflammatory injury .

Pharmacokinetics

Lacidipine exhibits linear kinetics after repeated doses in the therapeutic range of 2–6mg once daily . It is a highly lipophilic molecule that interacts with biological membranes . Through radiotracer analysis, it was determined that lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout . These results may explain the long clinical half-life of lacidipine .

Result of Action

The action of lacidipine leads to the dilation of peripheral arterioles and reduction of blood pressure . This makes it an effective antihypertensive agent. In addition, lacidipine exhibits a greater antioxidant activity compared to other dihydropyridine calcium antagonists, which may confer potentially beneficial antiatherosclerotic effects .

Action Environment

The action, efficacy, and stability of lacidipine can be influenced by various environmental factors. For instance, its lipophilic nature allows it to interact with biological membranes, affecting its distribution and action . Furthermore, its slow onset of action and long duration of action make it suitable for once-daily oral administration . .

Safety and Hazards

Lacidipine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed .

properties

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514462
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis Lacidipine

CAS RN

103890-79-5
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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